REACTION_CXSMILES
|
C(=O)(O)[O-].[Na+].Br[CH:7]([CH2:21][CH2:22][CH2:23][CH3:24])[C:8]([C:10]1[CH:11]=[C:12]([NH:17]C(=O)C)[CH:13]=[CH:14][C:15]=1[OH:16])=O.[BH4-].[Na+].[ClH:27]>CO>[ClH:27].[CH2:21]([C:7]1[O:16][C:15]2[CH:14]=[CH:13][C:12]([NH2:17])=[CH:11][C:10]=2[CH:8]=1)[CH2:22][CH2:23][CH3:24] |f:0.1,3.4,7.8|
|
Name
|
|
Quantity
|
3.36 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
N-[3-(2-bromohexanoyl)-4-hydroxyphenyl]acetamide
|
Quantity
|
13.13 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)C=1C=C(C=CC1O)NC(C)=O)CCCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.51 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under reflux conditions for 2 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were filtered off
|
Type
|
WASH
|
Details
|
washed on the
|
Type
|
FILTRATION
|
Details
|
filter with water (20 mL) and ethyl acetate (20 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(CCC)C=1OC2=C(C1)C=C(C=C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.62 g | |
YIELD: PERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |